molecular formula C9H10O3 B562245 Methyl 4-Methoxy-[7-13C]-benzoate CAS No. 93627-95-3

Methyl 4-Methoxy-[7-13C]-benzoate

Cat. No.: B562245
CAS No.: 93627-95-3
M. Wt: 167.168
InChI Key: DDIZAANNODHTRB-QBZHADDCSA-N
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Description

Methyl 4-Methoxy-[7-13C]-benzoate is a carbon-13 labeled compound used in various scientific research applications. The compound is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a methoxy group is attached to the benzene ring. The carbon-13 isotope labeling is particularly useful in nuclear magnetic resonance (NMR) spectroscopy studies, allowing researchers to trace and analyze molecular interactions and transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Methoxy-[7-13C]-benzoate typically involves the esterification of 4-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The carbon-13 labeling is introduced by using methanol enriched with carbon-13 isotope.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity. The carbon-13 enriched methanol is a critical component, and its availability and cost can influence the overall production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Methoxy-[7-13C]-benzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxyl group, resulting in the formation of 4-methoxybenzoic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol, 4-methoxybenzyl alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are employed under basic conditions.

Major Products

    Oxidation: 4-Methoxybenzoic acid

    Reduction: 4-Methoxybenzyl alcohol

    Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

Methyl 4-Methoxy-[7-13C]-benzoate is widely used in scientific research, including:

    Chemistry: As a labeled compound in NMR spectroscopy to study molecular structures and dynamics.

    Biology: To trace metabolic pathways and interactions in biological systems.

    Medicine: In drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: In the synthesis of labeled compounds for various industrial applications, including the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-Methoxy-[7-13C]-benzoate is primarily related to its use as a tracer in NMR spectroscopy. The carbon-13 isotope provides a distinct signal in NMR spectra, allowing researchers to monitor the behavior of the compound in various chemical and biological environments. The molecular targets and pathways involved depend on the specific application and the system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-Methoxybenzoate: Similar structure but without the carbon-13 labeling.

    Methyl 4-Hydroxybenzoate: Contains a hydroxyl group instead of a methoxy group.

    Methyl 4-Nitrobenzoate: Contains a nitro group instead of a methoxy group.

Uniqueness

Methyl 4-Methoxy-[7-13C]-benzoate is unique due to its carbon-13 labeling, which makes it particularly valuable in NMR spectroscopy studies. This labeling allows for precise tracking and analysis of molecular interactions, providing insights that are not possible with non-labeled compounds.

Properties

IUPAC Name

methyl 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-11-8-5-3-7(4-6-8)9(10)12-2/h3-6H,1-2H3/i9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIZAANNODHTRB-QBZHADDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[13C](=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662105
Record name Methyl 4-methoxy(alpha-~13~C)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93627-95-3
Record name Methyl 4-methoxy(alpha-~13~C)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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